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Introduction
Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed medication for

treating major depressive disorder, obsessive-compulsive disorder, and other conditions.[1] The

presence of nitrosamine impurities in pharmaceutical products has become a significant

concern for regulatory agencies and manufacturers worldwide due to their potential

carcinogenic risk.[2][3][4] N-Nitroso fluoxetine is a nitrosamine impurity that can form during

the synthesis, storage, or formulation of fluoxetine-containing drug products.[1] This technical

guide provides an in-depth overview of the characterization of N-Nitroso fluoxetine, including

its formation, analytical detection methodologies, and the current regulatory landscape.

Formation and Chemistry of N-Nitroso Fluoxetine
N-Nitroso fluoxetine (IUPAC Name: N-Methyl-N-(3-phenyl-3-(4-

(trifluoromethyl)phenoxy)propyl)nitrous amide) is a nitrosamine drug substance-related impurity

(NDSRI).[5][6] It is formed through the reaction of the secondary amine functional group

present in the fluoxetine molecule with a nitrosating agent, such as nitrous acid (formed from

nitrites in acidic conditions).[1][2] This reaction is a classic nitrosation of a secondary amine.

Factors such as the presence of residual nitrites in excipients, acidic pH, and elevated

temperatures during manufacturing or storage can facilitate the formation of this impurity.[1]
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Chemical Structure:

Chemical Name: N-Methyl-N-(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)nitrous amide[5]

[7]

Molecular Formula: C₁₇H₁₇F₃N₂O₂[8][9]

Molecular Weight: 338.32 g/mol [7][8]

CAS Number: 150494-06-7[9][10][11]

Formation Pathway
The formation of N-Nitroso fluoxetine from fluoxetine and a nitrosating agent (e.g., nitrites

under acidic conditions) is a critical consideration in drug manufacturing and stability studies.
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Formation pathway of N-Nitroso fluoxetine.

Analytical Methodologies for Characterization
Due to the low permissible limits of nitrosamine impurities, highly sensitive and selective

analytical methods are required for their detection and quantification.[12] Liquid

Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the most widely adopted

technique for this purpose, offering the necessary sensitivity and specificity.[13][14]

Experimental Protocol: LC-MS/MS for N-Nitroso
Fluoxetine in Fluoxetine Drug Substance
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This protocol is a composite representation based on publicly available methods for the

determination of N-Nitroso fluoxetine.[13][15]

3.1.1 Equipment and Reagents

Equipment:

Liquid Chromatograph/Tandem Mass Spectrometer (LC-MS/MS) with an Electrospray

Ionization (ESI) source.[13]

Analytical column: Symmetry C18, 3.5 µm, 4.6 mm i.d. × 15 cm, or equivalent.[13]

Ultrasonicator, Vortex mixer, Centrifuge.[13]

Reagents:

Methanol, Acetonitrile (HPLC grade).[13]

Ammonium formate (reagent grade).[13]

Deionized water (resistivity ≥ 18 MΩ•cm).[13]

N-Nitroso fluoxetine reference standard.[13]

N-Nitroso fluoxetine-d5 isotope-labeled internal standard.[13]

3.1.2 Standard and Sample Preparation

Internal Standard (IS) Stock Solution: Accurately weigh and dissolve N-Nitroso fluoxetine-

d5 in methanol to a known concentration (e.g., 2.5 mg in 10 mL).[13]

Standard Stock Solution: Accurately weigh and dissolve N-Nitroso fluoxetine in methanol to

a known concentration (e.g., 5 mg in 10 mL).[13]

Working Standard Solutions: Prepare a series of calibration standards (e.g., 1-40 ng/mL) by

diluting the standard stock solution with methanol. Each standard should contain the internal

standard at a constant concentration (e.g., 1 ng/mL).[13]
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Sample Preparation:

Accurately weigh approximately 0.1 g of the fluoxetine drug substance into a centrifuge

tube.[13]

Add 1 mL of the internal standard solution and 9 mL of methanol.[13]

Vortex to mix, then sonicate for 5 minutes.[13]

Centrifuge at ≥ 3000 ×g for 5 minutes.[13]

Filter the supernatant through a 0.22 µm membrane filter into an HPLC vial.[13]

3.1.3 Chromatographic and Mass Spectrometric Conditions

The following tables summarize the instrumental parameters for the LC-MS/MS analysis.

Table 1: Liquid Chromatography Parameters | Parameter | Condition | | :--- | :--- | | Column |

Symmetry C18, 3.5 µm, 4.6 x 150 mm[13] | | Column Temp. | 40°C[13] | | Mobile Phase A | 10

mM Ammonium formate in Water[13] | | Mobile Phase B | Acetonitrile[13] | | Flow Rate | 0.8

mL/min[13] | | Injection Vol. | 5 µL[13] | | Gradient | Time (min) | %A | %B | | | 0.0 → 2.0 | 35 | 65

| | | 2.0 → 7.0 | 5 | 95 | | | 7.0 → 9.0 | 5 | 95 | | | 9.0 → 9.1 | 35 | 65 | | | 9.1 → 12.0 | 35 | 65 |

Table 2: Mass Spectrometry Parameters

Parameter Condition

Ionization Mode Electrospray Ionization (ESI), Positive[13]

Ion Source Temp. 500°C[13]

Detection Mode Multiple Reaction Monitoring (MRM)[13]

Ion Spray Voltage 5.5 kV[13]

Nebulizer Gas 50 psi[13]

Heated Gas 60 psi[13]

| Curtain Gas | 35 psi[13] |
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Table 3: MRM Transitions for Quantification and Confirmation

Compound Precursor Ion (m/z) Product Ion (m/z) Use

N-Nitroso
fluoxetine

339.1 148.1 Quantitative*

N-Nitroso fluoxetine 339.1 177.0 Qualitative

N-Nitroso fluoxetine-

d5 (IS)
344.1 153.1 Internal Standard

Note: Specific ions and instrument parameters may need to be optimized based on the

instrument used.

Method Validation and Data Analysis
The analytical method should be validated according to ICH guidelines to ensure its suitability.

Key validation parameters include specificity, linearity, accuracy, precision, limit of detection

(LOD), and limit of quantification (LOQ).

Specificity: The ability to assess the analyte unequivocally in the presence of components

that may be expected to be present. This is typically demonstrated by the absence of

interfering peaks at the retention time of N-Nitroso fluoxetine in a blank sample.[15]

LOD/LOQ: The lowest amount of analyte that can be reliably detected and quantified. For N-
Nitroso fluoxetine, reported LOQs are in the range of 0.09 ppm (relative to the drug

substance).[15]

Quantification: The amount of N-Nitroso fluoxetine in the sample is calculated using a

calibration curve generated from the peak area ratios of the analyte to the internal standard

versus the concentration of the standards.[13]

Experimental Workflow Diagram
The overall process from receiving a sample to reporting the final result is outlined in the

following workflow.
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Analytical workflow for N-Nitroso fluoxetine.
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Regulatory Context and Acceptable Intake Limits
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European

Medicines Agency (EMA), have established strict guidelines for the control of nitrosamine

impurities in human drugs.[2][4][16] These guidelines are based on a conservative cancer risk

assessment, aiming for a lifetime risk of less than one additional cancer case in 100,000

people.[6][17]

The acceptable intake (AI) limit for nitrosamines is determined based on their carcinogenic

potency. For many common nitrosamines, specific AI limits have been set (e.g., 96 ng/day for

NDMA, 26.5 ng/day for NDEA).[2] For NDSRIs where specific carcinogenicity data is not

available, the FDA has provided a framework for determining the AI limit based on a "predicted

carcinogenic potency categorization."[17] Manufacturers are required to perform risk

assessments to evaluate the potential presence of nitrosamines and, if a risk is identified,

conduct confirmatory testing using validated analytical methods.[4][17]

Conclusion
The characterization of N-Nitroso fluoxetine is a critical aspect of ensuring the quality and

safety of fluoxetine-containing pharmaceuticals. Its formation is chemically understood, and

robust analytical methods, primarily LC-MS/MS, are available for its sensitive and specific

quantification. A thorough understanding of the formation pathways, coupled with rigorous

analytical testing and adherence to regulatory guidelines, is essential for drug development

professionals to mitigate the risks associated with this potential impurity. Continuous monitoring

and control throughout the product lifecycle are paramount to safeguarding public health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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